ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
Description
Properties
Molecular Formula |
C10H9Cl3N2O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3/b15-9+ |
InChI Key |
HCOGYRKRLMDUHG-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)Cl)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3,4-Dichloroaniline
3,4-Dichloroaniline undergoes diazotization in acidic media to form the corresponding diazonium salt. Key parameters include:
-
Acid : Concentrated hydrochloric acid (HCl) is typically used at stoichiometric ratios of 1:1.5–1:3 (aniline:HCl).
-
Temperature : Reactions are conducted at –5°C to 10°C to stabilize the diazonium intermediate.
-
Nitrosating Agent : Sodium nitrite (NaNO₂) in aqueous solution is added dropwise to avoid excess nitrous acid.
| Parameter | Value |
|---|---|
| 3,4-Dichloroaniline | 5–100 g (scale-dependent) |
| HCl (37%) | 13.5–270 mL (stoichiometric) |
| NaNO₂ (40% aqueous) | 9.8–195.6 g (1.1–1.3 equiv) |
| Reaction Time | 0.5–1 h |
Coupling with Ethyl 2-Chloroacetoacetate
The diazonium salt reacts with ethyl 2-chloroacetoacetate in the presence of a base to form the hydrazone.
Critical Factors :
-
Base : Sodium acetate (NaOAc) or triethylamine (Et₃N) neutralizes HCl, facilitating coupling.
-
Catalyst : Phase-transfer catalysts like triethylbenzyl ammonium chloride (TEBAC) improve yields (≤98%).
-
Solvent : Dichloromethane (DCM) or ethanol-water mixtures are common.
-
Combine ethyl 2-chloroacetoacetate (6.68–133.6 g), DCM (50–1000 mL), water (20–400 mL), and NaOAc (11.7–234 g).
-
Add TEBAC (0.14–2.77 g) and cool to <10°C .
-
Slowly add the diazonium salt solution, maintaining 10°C for 1–2 h .
-
Extract with DCM, wash with NaHCO₃ and brine, dry (Na₂SO₄), and evaporate to yield a yellow solid.
Yield and Purity :
| Scale (g) | Yield (%) | Purity (HPLC) | Melting Point (°C) |
|---|---|---|---|
| 5 | 98.1 | >96 | 96–98 |
| 100 | 97.3 | >96 | 96–98 |
One-Pot Synthesis
Recent advancements consolidate diazotization and coupling into a single vessel, reducing isolation steps.
Procedure
-
Diazotize 3,4-dichloroaniline in HCl/NaNO₂ at –5°C .
-
Directly add ethyl 2-chloroacetoacetate and NaOAc without isolating the diazonium salt.
-
Stir at 10°C for 2 h , then extract and purify as above.
Advantages :
Alternative Substrates and Modifications
Ethyl 2-Chloro-3-Oxobutyrate Variants
Substituting ethyl 2-chloroacetoacetate with ethyl 2-chloro-3-oxobutyrate alters regioselectivity but requires stricter temperature control (≤5°C) to avoid byproducts.
Solvent-Free Conditions
Microwave-assisted reactions in solvent-free systems reduce reaction times to 15–30 min but necessitate specialized equipment.
Mechanistic Insights
The reaction proceeds via electrophilic aromatic substitution (EAS):
-
Diazotization generates a nitrosonium ion (NO⁺), which reacts with the amine to form a diazonium salt.
-
The diazonium salt attacks the β-keto ester’s enolate, forming a hydrazone linkage.
-
Tautomerization stabilizes the (E)-configuration due to intramolecular H-bonding between the hydrazine NH and ester carbonyl.
Key Intermediate :
Industrial-Scale Considerations
Continuous Flow Reactors
Tubular reactors with precise temperature control (±1°C) enhance reproducibility and safety during diazotization.
Waste Management
-
Neutralize spent HCl with NaOH to recover NaCl.
Analytical Characterization
Post-synthesis verification includes:
-
¹H NMR : δ 1.25–1.33 (ethyl CH₃), δ 3.77 (OCH₃ if present), δ 6.95–7.49 (aromatic H).
-
IR : Peaks at 1732 cm⁻¹ (C=O), 1613 cm⁻¹ (C=N).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate
- CAS No.: 28317-50-2
- Molecular Formula : C₁₀H₉Cl₃N₂O₂
- Molecular Weight : 295.55 g/mol
- Structure: Features a hydrazinylidene moiety linked to a 3,4-dichlorophenyl group and an ethyl ester. The (2E) configuration denotes the trans geometry of the hydrazone double bond .
Synthesis : Synthesized via diazotization of 3,4-dichloroaniline followed by coupling with ethyl acetoacetate, analogous to methods described for related arylhydrazinylidene derivatives .
Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive hydrazone and ester functionalities .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in phenyl ring substituents and ester groups:
Key Observations :
- Chlorine Substitution : 3,4-Dichloro derivatives (target compound and benzyl analog) exhibit higher XLogP3 values (4.7–5.8) compared to 4-methoxy analogs (3.1), reflecting increased lipophilicity due to electron-withdrawing Cl groups .
- Steric and Electronic Effects : 3-Chloro-4-methyl substitution reduces molecular weight and XLogP3 (4.2 vs. 4.7) due to the methyl group’s electron-donating nature .
- Ester Group : Replacing ethyl with benzyl (CAS 1000576-53-3) increases molecular weight and lipophilicity (XLogP3 = 5.8) .
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogs like ethyl (2E)-3-oxo-2-(3,4-dichlorophenyl)hydrazinylidenebutanoate (CAS 1b) melt at 100–102°C . 4-Methoxy analog (27143-07-3): Melts at 94°C . Higher chlorine content correlates with elevated melting points due to enhanced intermolecular forces.
Solubility :
Biological Activity
Ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazone structure, characterized by the presence of a chloro group and a dichlorophenyl moiety. Its chemical formula is , and it exhibits properties typical of halogenated organic compounds.
Mechanisms of Biological Activity
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, hydrazones have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The presence of the dichlorophenyl group is believed to enhance this activity by facilitating interactions with cellular targets.
- Antimicrobial Properties : this compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that halogenated compounds can disrupt microbial cell membranes or inhibit critical enzymatic pathways.
- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in cancer metabolism. The hydrazone linkage may interact with active sites of target enzymes, leading to decreased proliferation of cancerous cells .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HCT-15 cells | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits key metabolic enzymes in cancer cells |
Case Study: Anticancer Efficacy
In a study examining the cytotoxic effects of various hydrazone derivatives, this compound demonstrated significant activity against colon carcinoma cell lines (e.g., HCT-15). The IC50 values were comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of halogenated hydrazones, revealing that this compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacterial strains. The mechanism was attributed to membrane disruption and interference with cell wall synthesis.
Q & A
Q. What are the common synthetic routes for ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate?
- Methodological Answer: The synthesis typically involves coupling a diazonium salt derived from 3,4-dichloroaniline with ethyl 2-chloroacetoacetate. Key steps include:
Diazotization: React 3,4-dichloroaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
Coupling: Add ethyl 2-chloroacetoacetate under basic conditions (e.g., NaOAc) to yield the hydrazone intermediate.
Isomerization: The (E)-isomer is favored due to steric and electronic effects, confirmed by NMR analysis .
- Critical Parameters: Temperature control during diazotization prevents decomposition. Solvent choice (e.g., ethanol/water mixtures) influences yield and purity.
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodological Answer:
- ¹H/¹³C NMR: The (E)-configuration is confirmed by the deshielded hydrazone proton (δ ~12.6 ppm) and coupling patterns. Chlorine substituents on the phenyl ring split aromatic signals into distinct doublets (δ 7.2–7.9 ppm) .
- IR Spectroscopy: Stretching frequencies at ~1670 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 365 [M⁺]) confirm the molecular formula C₁₀H₈Cl₃N₂O₂ .
Advanced Research Questions
Q. What crystallographic techniques are used to determine molecular conformation, and how do substituents affect crystal packing?
- Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL ) reveals planar hydrazone moieties and intramolecular hydrogen bonding (N-H⋯O=C). For example, related analogs show dihedral angles of 5–10° between the phenyl and hydrazone planes .
- Substituent Effects: Bulky groups (e.g., 3,4-dichloro) induce steric hindrance, reducing π-π stacking efficiency. Halogens enhance halogen bonding, influencing crystal symmetry (e.g., monoclinic P2₁/c with Z = 4) .
- Software: WinGX and ORTEP visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .
Q. How do substituents on the phenyl ring influence reactivity and biological activity?
- Methodological Answer:
- Electronic Effects: Electron-withdrawing Cl groups increase electrophilicity at the hydrazone carbon, enhancing nucleophilic attack susceptibility (e.g., in triazole formation with acetaldehyde oxime) .
- Biological Activity: Analog studies show that 3,4-dichloro substitution improves enzyme inhibition (e.g., Sortase A transpeptidase IC₅₀ ~10 µM) by strengthening hydrophobic interactions with active-site residues .
- Comparative Table:
| Substituent (Position) | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 3,4-Cl₂ (Target) | 10 µM | 0.15 (DMSO) |
| 4-F (Analog) | 25 µM | 0.30 (DMSO) |
| 4-OCH₃ (Analog) | >100 µM | 0.50 (EtOH) |
- Key Insight: Chlorine atoms enhance target affinity but reduce solubility, necessitating formulation optimization .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across analogs?
- Methodological Answer:
- Source Analysis: Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct target effects from off-target interactions .
- Structural Validation: Ensure stereochemical purity via chiral HPLC or X-ray crystallography, as (E/Z)-isomerism significantly impacts activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
